N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride
Description
N-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride is a synthetic compound featuring a piperazine core substituted with a methylsulfonyl group and linked via an ethyl chain to an acetamide moiety. The acetamide is further substituted with an o-tolyloxy group (ortho-methylphenoxy), contributing to its steric and electronic profile. The hydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry .
Key structural attributes:
- Piperazine ring: A six-membered diamine ring, modified at the 4-position with a methylsulfonyl (-SO₂CH₃) group, a strong electron-withdrawing substituent.
- Ethyl linker: Connects the piperazine to the acetamide, providing conformational flexibility.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S.ClH/c1-14-5-3-4-6-15(14)23-13-16(20)17-7-8-18-9-11-19(12-10-18)24(2,21)22;/h3-6H,7-13H2,1-2H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEQGCYDIJTQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target osteoclasts, which are large, multinucleated cells responsible for bone resorption.
Mode of Action
A related compound, n-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (napma), has been found to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (trap)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without cytotoxic effects.
Biochemical Pathways
Napma has been found to downregulate the expression of osteoclast-specific markers, such as c-fos, nfatc1, dc-stamp, cathepsin k, and mmp-9, at the transcript and protein levels. This suggests that the compound may affect similar pathways.
Result of Action
Napma has been found to decrease bone resorption and actin ring formation, suggesting that this compound may have similar effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Piperazine Substituent | Aryl Group | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| Target Compound (Hydrochloride) | 4-Methylsulfonyl | o-Tolyloxy | ~460 (estimated) | Not reported | Ethyl linker; hydrochloride salt |
| 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) | 4-Methoxyphenyl | p-Tolyl (thiazole) | 422.54 | 289–290 | Thiazole ring; high yield (75%) |
| N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide | 4-Tosyl (p-toluenesulfonyl) | 4-Fluorophenyl | 421.49 (CAS 701926-99-0) | Not reported | Tosyl group; fluorophenyl |
| 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) | 4-Chlorophenyl | p-Tolyl (thiazole) | 426.96 | 282–283 | Chlorophenyl; moderate yield (79%) |
Key Observations:
Piperazine Substituents :
- The target compound’s methylsulfonyl group (-SO₂CH₃) is smaller and more polar than bulky aryl substituents (e.g., tosyl or methoxyphenyl in and ). This may enhance solubility and interaction with polar enzyme active sites .
- In contrast, tosyl-substituted analogs (e.g., ) exhibit larger aromatic substituents, which may improve lipophilicity and membrane permeability but reduce aqueous solubility.
Linker and Conformation :
- The ethyl linker in the target compound provides greater flexibility compared to direct acetamide linkages (e.g., ’s thiazole derivatives). This could allow for better accommodation in binding pockets .
Such steric effects might influence target selectivity .
Methylsulfonyl-Containing Analogs
The methylsulfonyl group is a critical pharmacophore in sulfonamide-based drugs. For example:
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () serves as a precursor for heterocyclic compounds. Its methylsulfonyl group stabilizes the molecule via hydrogen bonding (C–H⋯O interactions), a feature likely shared with the target compound .
- Mirabegron Impurity (: ACI-INT-77) contains a methylsulfonyl-like group and demonstrates the importance of such substituents in optimizing pharmacokinetics.
Hydrochloride Salts and Solubility
The hydrochloride salt form of the target compound contrasts with free-base analogs (e.g., ’s neutral thiazole derivatives). Salt formation typically improves aqueous solubility, a critical factor for oral bioavailability .
Q & A
Q. What are the standard synthetic routes for N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride?
The synthesis involves multi-step reactions:
- Step 1: Condensation of a piperazine derivative (e.g., 4-methylsulfonylpiperazine) with a sulfonyl chloride or ethyl bromide intermediate to introduce the sulfonamide and ethyl linker .
- Step 2: Coupling of the intermediate with o-tolyloxyacetic acid via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Step 3: Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol or methanol) .
Key Conditions:- Temperature control (0–60°C) to prevent side reactions.
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling; ethanol for salt formation.
- Purification: Column chromatography or recrystallization .
Q. How is the compound structurally characterized?
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms proton environments (e.g., piperazine methylsulfonyl group at δ ~3.1 ppm for S–CH₃, aromatic protons from o-tolyloxy at δ ~6.8–7.3 ppm) .
- 2D NMR (COSY, HSQC) resolves complex spin systems in the piperazine and acetamide regions .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₇H₂₅ClN₂O₄S) .
- Elemental Analysis: Confirms purity (>95%) by matching calculated vs. observed C, H, N, S content .
Q. What preliminary assays are used to evaluate biological activity?
- In Vitro Enzyme Inhibition:
- Receptor Binding Studies:
- Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (Kᵢ values) .
Advanced Research Questions
Q. How can conflicting pharmacological data (e.g., varying IC₅₀ values) be resolved?
- Methodological Reconciliation:
- Structural Analysis:
Q. What strategies optimize yield and purity during scale-up synthesis?
- Design of Experiments (DoE):
- Screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., DMAP) using factorial design .
- Process Analytical Technology (PAT):
- In-line FTIR or HPLC monitoring to track reaction progress and intermediate purity .
- Crystallization Optimization:
- Use anti-solvent (e.g., hexane) addition to enhance crystal formation and reduce impurities .
Q. How is metabolic stability assessed in preclinical studies?
- In Vitro Liver Microsomal Assays:
- CYP450 Inhibition Screening:
- Use fluorescent probes (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
Handling and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
